4-(4-Chlorobenzyl)thiophene-3-carbaldehyde is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with a 4-chlorobenzyl group and an aldehyde functional group. This compound belongs to the class of thiophene derivatives, which are five-membered heterocyclic compounds containing sulfur. The presence of the 4-chlorobenzyl moiety enhances its potential for various chemical reactions and applications in scientific research and industry. Its chemical identity is denoted by the CAS number 1007387-46-3, indicating its recognition in chemical databases and literature.
The synthesis of 4-(4-Chlorobenzyl)thiophene-3-carbaldehyde typically involves several key steps:
The synthetic routes are characterized by specific reaction conditions and reagents that facilitate each transformation. For example, the use of aluminum chloride as a catalyst in Friedel-Crafts reactions is crucial for promoting electrophilic aromatic substitution. The Vilsmeier-Haack reaction is particularly effective for introducing aldehyde groups into aromatic systems due to its ability to generate reactive intermediates.
The molecular formula of 4-(4-Chlorobenzyl)thiophene-3-carbaldehyde is C12H10ClOS. Its structure features a thiophene ring with a carbaldehyde group at the 3-position and a 4-chlorobenzyl group at the 4-position.
4-(4-Chlorobenzyl)thiophene-3-carbaldehyde can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-(4-Chlorobenzyl)thiophene-3-carbaldehyde primarily revolves around its reactivity due to the presence of functional groups:
4-(4-Chlorobenzyl)thiophene-3-carbaldehyde has several applications across different fields:
This compound's versatility makes it an important subject for ongoing research and development within synthetic organic chemistry and material science.
4-(4-Chlorobenzyl)thiophene-3-carbaldehyde (CAS No. 1007387-46-3) is a synthetically accessible small molecule with the molecular formula C₁₂H₉ClOS and a molecular weight of 236.72 g/mol [1] [3]. Its core structure comprises a thiophene ring substituted at the 3-position with an aldehyde functional group (–CHO) and at the 4-position with a (4-chlorophenyl)methyl group. This arrangement creates a planar conjugated system between the thiophene and aldehyde moieties, while the chlorobenzyl group introduces torsional flexibility and lipophilicity [9].
The compound’s canonical SMILES representation (O=CC1=CSC=C1CC1C=CC(Cl)=CC=1) precisely encodes its atomic connectivity, confirming the thiophene-aldehyde linkage and the chlorobenzyl attachment via a methylene bridge [1] [2]. The InChIKey (HHZQGWSGBIVHSL-UHFFFAOYSA-N) serves as a unique structural identifier for database searches and computational studies [1]. Spectroscopic characterization, including ¹H and ¹³C NMR, would typically reveal key features: the aldehyde proton signal near 9.9–10.0 ppm, aromatic protons in the 6.8–7.8 ppm region, and distinct carbon signals for the aldehyde (≈190 ppm) and thiophene/benzyl carbons [3] [8].
Table 1: Chemical Identifiers and Properties of 4-(4-Chlorobenzyl)thiophene-3-carbaldehyde
| Property | Value |
|---|---|
| CAS Registry Number | 1007387-46-3 |
| IUPAC Name | 4-[(4-chlorophenyl)methyl]thiophene-3-carbaldehyde |
| Molecular Formula | C₁₂H₉ClOS |
| Molecular Weight | 236.72 g/mol |
| Canonical SMILES | O=CC1=CSC=C1CC1=CC=C(Cl)C=C1 |
| InChIKey | HHZQGWSGBIVHSL-UHFFFAOYSA-N |
| XLogP (Predicted) | 3.8 (indicating moderate lipophilicity) [3] |
| Topological Polar Surface Area | 17.07 Ų (suggesting moderate cell permeability) [3] |
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: